molecular formula C15H14FN B12079261 1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine

1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine

Cat. No.: B12079261
M. Wt: 227.28 g/mol
InChI Key: WTQRDWARVLGGLP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a biphenyl scaffold substituted with a fluorine atom at the 5-position of the distal phenyl ring.

Properties

Molecular Formula

C15H14FN

Molecular Weight

227.28 g/mol

IUPAC Name

1-(3-fluoro-5-phenylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C15H14FN/c16-14-9-12(11-4-2-1-3-5-11)8-13(10-14)15(17)6-7-15/h1-5,8-10H,6-7,17H2

InChI Key

WTQRDWARVLGGLP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)C3=CC=CC=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of copper chloride as a catalyst . This method offers mild conditions and good yields.

Industrial Production Methods: For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine serves as a versatile building block for synthesizing more complex organic molecules. Its unique cyclopropanamine structure allows for the introduction of various functional groups, which can lead to the development of novel compounds with tailored properties.

Biology

Research indicates that this compound may interact with biological systems, particularly in the regulation of neurotransmitter pathways. Studies have shown that derivatives of cyclopropanamines can affect serotonin and dopamine receptors, suggesting potential applications in neuropharmacology .

Medicine

The medicinal properties of 1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine are under investigation for their potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines .

Case Study Example :
A recent study demonstrated that a related compound showed significant inhibition of cell proliferation in breast cancer models, highlighting the need for further exploration of 1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine's derivatives in cancer therapy .

Industry

In industrial applications, this compound is being explored for its role in developing organic electronic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its properties for enhanced performance in these technologies.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine, highlighting differences in substituents, aromatic systems, and physicochemical properties:

Compound Name Substituent(s) Aromatic System Molecular Weight (g/mol) CAS Number Key Features
1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine 5-Fluoro Biphenyl 229.27 (calculated*) Not provided Baseline compound for comparison
1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine 5-Trifluoromethyl Biphenyl 277.29 1266226-00-9 Increased lipophilicity (CF3 vs F)
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropanamine 3-Cl, 5-CF3 Pyridine 236.62 1266212-06-9 Heteroaromatic system; halogen synergy
1-(5-Bromopyridin-3-yl)cyclopropanamine HCl 5-Bromo (pyridine) Pyridine 263.54 (HCl salt) 1003856-13-0 Bromine’s steric bulk; salt form enhances solubility
1-(2-Fluorophenyl)cyclopropanamine 2-Fluoro Single phenyl 151.17 (calculated*) Not provided Simplified scaffold; positional isomerism

Analysis of Key Differences

Biphenyl vs. Pyridine Core
  • Biphenyl Analogs (Baseline and CF3-substituted): The biphenyl system provides extended π-conjugation, which may enhance binding to hydrophobic pockets in proteins.
  • Pyridine Analogs: Replacement of biphenyl with pyridine ( and ) introduces a nitrogen heteroatom, which can engage in hydrogen bonding or dipole interactions.
Substituent Effects
  • Fluorine vs. Trifluoromethyl : The CF3 group () is bulkier and more electron-withdrawing than fluorine, which may sterically hinder binding or stabilize charge interactions in active sites.
  • Halogen Variations (Cl, Br): The 5-bromo pyridine analog () introduces a heavier halogen, increasing molecular polarizability and steric bulk.
  • Positional Isomerism: The 2-fluorophenyl analog () demonstrates the impact of substituent position.
Salt Forms and Solubility

The HCl salt form of the 5-bromopyridine analog () enhances aqueous solubility, a critical factor for bioavailability. In contrast, the free base forms of other compounds may exhibit lower solubility but better membrane penetration .

Biological Activity

1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12_{12}H12_{12}F\N
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 1249638-06-9

Target Interaction

  • Serotonin Receptors : Preliminary studies suggest that cyclopropanamine derivatives can exhibit selectivity for the 5-HT2C_2C receptor, which is implicated in mood regulation and appetite control .
  • Kinase Inhibition : Compounds with similar structures have been characterized as kinase inhibitors, potentially affecting pathways involved in cancer progression and other diseases .

Pharmacological Profile

The pharmacological profile of 1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine can be inferred from related compounds:

Activity Description
5-HT2C_2C Agonism Exhibits agonistic properties at the 5-HT2C_2C receptor, potentially influencing neurotransmitter release and mood stabilization.
Kinase Inhibition Likely to inhibit specific kinases involved in cell signaling pathways, contributing to anti-cancer effects.

Case Studies

  • Antidepressant Effects : A study on related cyclopropanamine compounds demonstrated significant antidepressant-like effects in animal models through modulation of serotonin pathways.
  • Antitumor Activity : Research indicated that similar compounds could inhibit tumor growth in xenograft models by targeting specific kinases involved in cell proliferation.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of cyclopropanamine derivatives have provided insights into their biological efficacy:

  • Selectivity and Potency : Modifications to the biphenyl moiety enhance selectivity for the 5-HT2C_2C receptor while reducing off-target effects associated with 5-HT2A_2A and 5-HT2B_2B receptors .
  • In Vivo Efficacy : Animal studies have shown that certain derivatives exhibit significant reductions in tumor size when administered at specific dosages, indicating potential therapeutic applications in oncology .

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